[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate
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Overview
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-butanedione, under acidic conditions. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the 2,3-dimethyl and carboxylate groups.
The next step involves the introduction of the [(1-Cyanocyclopentyl)carbamoyl]methyl group. This can be accomplished through a nucleophilic substitution reaction, where a suitable nucleophile, such as a cyanocyclopentylamine derivative, reacts with a halogenated quinoxaline intermediate. The reaction conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other nucleophiles, such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO), with a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells.
Comparison with Similar Compounds
[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Lacks the [(1-Cyanocyclopentyl)carbamoyl]methyl and carboxylate groups, resulting in different chemical and biological properties.
Quinoxaline-2-carboxylate: Contains a carboxylate group but lacks the [(1-Cyanocyclopentyl)carbamoyl]methyl group, leading to variations in reactivity and biological activity.
[(1-Cyanocyclopentyl)carbamoyl]methyl quinoxaline: Similar structure but without the 2,3-dimethyl groups, affecting its overall properties and applications.
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2,3-dimethylquinoxaline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-13(2)22-16-9-14(5-6-15(16)21-12)18(25)26-10-17(24)23-19(11-20)7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGLACVNGWVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC(=O)NC3(CCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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